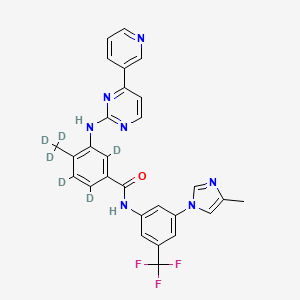
Fexofenadine-d10 Hydrochloride
概要
説明
フェキソフェナジン-d10(塩酸塩)は、フェキソフェナジン塩酸塩の重水素化された形態であり、季節性アレルギー性鼻炎や慢性特発性蕁麻疹などのアレルギー性疾患の治療に使用される第2世代の抗ヒスタミン薬です。 重水素化された形態は、その安定性と非重水素化された化合物との類似性から、質量分析法における内部標準としてよく使用されます .
作用機序
フェキソフェナジン-d10(塩酸塩)は、H1ヒスタミン受容体を選択的に拮抗することによって作用します。これにより、ヒスタミンがこれらの受容体に結合することが阻止され、アレルギー反応が抑制されます。 この化合物は血液脳関門を通過しないため、眠気などの中枢神経系の副作用が最小限に抑えられます .
生化学分析
Biochemical Properties
Fexofenadine-d10 Hydrochloride, like its parent compound, interacts with H1 receptors . It selectively blocks these receptors, thereby inhibiting the action of histamine, a biomolecule involved in allergic reactions .
Cellular Effects
This compound influences cell function by blocking the H1 receptors, which are involved in allergic reactions . This can impact cell signaling pathways related to these reactions, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to H1 receptors and blocking their interaction with histamine . This can inhibit the activation of downstream signaling pathways triggered by histamine, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings would be expected to mirror those of its parent compound, Fexofenadine Hydrochloride
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. It is reasonable to expect that its effects would be similar to those of Fexofenadine Hydrochloride, which is used in the treatment of seasonal allergic rhinitis and chronic idiopathic urticaria .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Fexofenadine Hydrochloride
Transport and Distribution
Given its structural similarity to Fexofenadine Hydrochloride, it may be expected to have similar transport and distribution characteristics .
Subcellular Localization
As a H1 receptor antagonist, it is likely to be found in locations where these receptors are present .
準備方法
合成経路と反応条件
フェキソフェナジン-d10(塩酸塩)の合成には、フェキソフェナジン分子に重水素原子を組み込む必要があります。これは、合成プロセス中に重水素化された試薬や溶媒を使用するなど、さまざまな方法によって実現できます。 一般的な方法の1つは、重水素化されたジフェニルメタノールを塩基の存在下で使用して重水素化された中間体を生成し、続いて他の試薬と反応させて最終生成物を生成する方法です .
工業生産方法
フェキソフェナジン-d10(塩酸塩)の工業生産は、実験室合成と同様の原理に従いますが、より大規模です。このプロセスには、重水素原子を組み込むために高純度の重水素化された試薬と溶媒を使用することが含まれます。 反応条件は、収率と純度を最大限に高めるように最適化され、最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
フェキソフェナジン-d10(塩酸塩)は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されてN-オキシド誘導体を生成することができます。
還元: 還元反応は、カルボニル基をヒドロキシル基に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
酸化: N-オキシド誘導体。
還元: ヒドロキシル化誘導体。
置換: ハロゲン化または求核置換された誘導体.
科学研究への応用
フェキソフェナジン-d10(塩酸塩)は、科学研究、特に次の分野で広く使用されています。
化学: 質量分析法におけるフェキソフェナジンの定量のための内部標準として。
生物学: フェキソフェナジンの代謝と薬物動態を理解するための研究に使用されます。
医学: 体内の薬物の挙動に関する洞察を提供することで、新しい抗ヒスタミン薬の開発に役立ちます。
科学的研究の応用
Fexofenadine-d10 (hydrochloride) is widely used in scientific research, particularly in the following areas:
Chemistry: As an internal standard in mass spectrometry for the quantification of fexofenadine.
Biology: Used in studies to understand the metabolism and pharmacokinetics of fexofenadine.
Medicine: Helps in the development of new antihistamine drugs by providing insights into the drug’s behavior in the body.
Industry: Used in quality control processes to ensure the consistency and purity of fexofenadine products
類似化合物との比較
類似化合物
セチリジン: 同様の用途を持つ別の第2世代の抗ヒスタミン薬ですが、眠気を引き起こす可能性が高いです。
ロラタジン: フェキソフェナジンと似ていますが、代謝経路が異なります。
デスロラタジン: ロラタジンの代謝物であり、作用時間が長くなっています
独自性
フェキソフェナジン-d10(塩酸塩)は、重水素化された性質により、安定性が向上し、分析研究でより正確な定量が可能になるため、独自です。 さらに、第1世代の抗ヒスタミン薬と比較して安全性が高いことが特徴であり、長期治療が必要な患者にとって好ましい選択肢となっています .
特性
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJFVPUCXDGFJB-MQHVTZQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)





![[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B585709.png)





